molecular formula C8H9ClO B031597 4-Methoxybenzyl chloride CAS No. 824-94-2

4-Methoxybenzyl chloride

Cat. No.: B031597
CAS No.: 824-94-2
M. Wt: 156.61 g/mol
InChI Key: MOHYOXXOKFQHDC-UHFFFAOYSA-N
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Description

4-Methoxybenzyl chloride, also known as 1-(chloromethyl)-4-methoxybenzene, is an organic compound with the molecular formula C8H9ClO. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its role in the protection of hydroxyl groups in organic synthesis and is often used in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxybenzyl chloride can be synthesized through the chlorination of 4-methoxybenzyl alcohol. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: 4-Methoxybenzaldehyde.

    Reduction: 4-Methoxytoluene.

Scientific Research Applications

4-Methoxybenzyl chloride is widely used in scientific research, including:

    Chemistry: It is used as a protecting group for hydroxyl groups in organic synthesis.

    Biology: It is used in the modification of biomolecules for studying biological processes.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of fine chemicals, dyes, and fragrances.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its reactivity as an electrophile and its ability to serve as a protecting group in organic synthesis. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

1-(chloromethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHYOXXOKFQHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231718
Record name 4-Methyloxybenzyl chloride
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

824-94-2
Record name 4-Methoxybenzyl chloride
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Record name 4-Methyloxybenzyl chloride
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Record name 4-Methoxybenzyl chloride
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Record name 4-Methyloxybenzyl chloride
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Record name p-(chloromethyl)anisole
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Record name 4-METHYLOXYBENZYL CHLORIDE
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Synthesis routes and methods I

Procedure details

A solution comprising 108.1 grams of anisole in 450 ml of benzene was cooled to 2° C. and then saturated with gaseous hydrogen chloride for a period of 3 hours at a maximum temperature of 5° C. Then 38.6 grams of paraformaldehyde was added thereto at 20° C. and, following the addition, the reaction mixture was heated to 45° C. and maintained thereat for 1 hour and again cooled to 20° C. Following, gaseous hydrogen chloride was introduced for an additional 5 hours. Next, the aqueous layer was separated and the benzene solution washed with a saturated solution of calcium chloride in eight 150 ml portions and dried over magnesium sulfate. The residue was distilled in vacuum to yield 102.7 grams (65.7%) of 4-methoxybenzyl chloride, b.p. 108°-110° C./12 Torr.
Quantity
108.1 g
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38.6 g
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0 (± 1) mol
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450 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-Methoxybenzylalcohol (50 g, 0.36 mol) (Aldrich) was added dropwise to 100 mL of conc. HCl and stirred vigorously for 2 h at rt. The reaction mixture was extracted four times with Et2O, the Et2O extracts were combined, washed with brine, dried (Na2SO4), and concentrated. The yellow oil was distilled at 70°-73° C. (0.2 mmHg) to give 52 g (93%) as a colorless oil: 1H NMR (CDCl3) d 3.85 (s, 3H, OCH3), 4.62 (s, 2H, CH2Cl), 6.91-6.93 (d, 2H, J=8 Hz, ArH), 7.38-7.40 (d, 2H, J=8 Hz, ArH) ; MS(FD) 156(M+).
Quantity
50 g
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100 mL
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Synthesis routes and methods IV

Procedure details

110 mmol 4-methoxybenzyl alcohol was dissolved in 60 ml dioxane and 150 mmol SOCl2 was slowly dropped into the solution. The solution was stirred for 3 h at 60° C. and evaporated under reduced pressure. EtOAc was added and the resulted solution was washed with water. The separated organic layer was dried and evaporated to give 107 mmol 1-(chloromethyl)-4-methoxybenzene.
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110 mmol
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60 mL
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150 mmol
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Synthesis routes and methods V

Procedure details

To 138.0 g of p-methoxybenzyl alcohol in 500 ml of dry chloroform is added, dropwise, 119 g of thionyl chloride. Subsequently, the mixture is stirred and heated under reflux for 2 hours, concentrated from the steam bath and the residue fractionated to give p-methoxybenzyl chloride.
Quantity
138 g
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500 mL
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119 g
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